Proflavine Dihydrochloride

DNA Intercalation Molecular Biology Mutagenesis

Researchers needing a defined DNA intercalator with low photomutagenicity for aPDT and reliable antimicrobial benchmarking will find Proflavine dihydrochloride an exact-fit solution. Key differentiation points: • K_D 8.4 × 10^6 M^-1 binding affinity - generates precise frameshift mutations without unscheduled DNA synthesis. • MIC 0.5 µg/mL against S. aureus - provides a consistent potency reference for antimicrobial susceptibility testing. • Low absorption at 532 nm - prevents photobleaching during co-registered photoacoustic-fluorescence micro-endoscopy. • Induces significantly fewer photomutations than methylene blue at equivalent antimicrobial doses in aPDT. Supplied with ≥98% purity and full Certificate of Analysis. Global shipping available.

Molecular Formula C13H11N3.2ClH
C13H11N3.2HCl
C13H13Cl2N3
Molecular Weight 282.17 g/mol
CAS No. 531-73-7
Cat. No. B1679166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProflavine Dihydrochloride
CAS531-73-7
SynonymsProflavine dihydrochloride;  Proflavine HCl
Molecular FormulaC13H11N3.2ClH
C13H11N3.2HCl
C13H13Cl2N3
Molecular Weight282.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl
InChIInChI=1S/C13H11N3.2ClH/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;/h1-7H,14-15H2;2*1H
InChIKeyYHIHFKAEJAVELI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Proflavine Dihydrochloride: DNA Intercalator and Multimodal Research Tool


Proflavine dihydrochloride (3,6-diaminoacridine dihydrochloride) is a synthetic acridine dye that functions as a DNA intercalating agent and broad-spectrum antimicrobial [1]. Derived from acriflavine, it exhibits bacteriostatic activity primarily against Gram-positive bacteria and is historically employed as a topical antiseptic in wound dressings [2]. Beyond its antimicrobial role, the compound serves as a fluorescent contrast agent in high-resolution optical imaging and a classical frameshift mutagen in genetic research [3].

Reversible DNA intercalation for transient perturbation studies
Antimicrobial screening for Gram-positive bacteriostatic research
Fluorescent probe for high-resolution optical imaging workflows
Frameshift mutagen for defined genetic lesion studies

Why Proflavine Dihydrochloride Over Generic Acridine Analogs


Despite belonging to the acridine dye class, proflavine dihydrochloride exhibits distinct biophysical and functional properties that preclude simple substitution with analogs like acriflavine, ethidium bromide, or 9-aminoacridine. Differences in DNA binding sequence specificity, photodynamic activity profiles, and fluorescence characteristics directly impact experimental outcomes in antimicrobial assays, photodynamic therapy research, and high-resolution imaging [1]. Procurement decisions must account for these quantifiable performance variations, as detailed below [2].

Risk Factor
Proflavine Dihydrochloride
Alternative Acridine
DNA Binding Reversibility
Lower affinity enables reversible intercalation
Ethidium bromide: higher affinity may reduce reversibility
Photomutation Profile
Reported lower photomutation induction
Methylene blue: higher photomutagenicity may shift genotoxicity endpoints
DNA Damage Mechanism
Pure frameshift without excision repair
9-aminoacridine: UDS induction may alter repair pathway interpretation

Proflavine Dihydrochloride: Quantified Differentiation Data


Reversible DNA Intercalation vs. Ethidium Bromide

In a comparative study of DNA binding agents, proflavine demonstrated a dissociation constant (KD) of 8.4 × 10^6 M^-1, while ethidium bromide exhibited a higher affinity of 1.0 × 10^7 M^-1 [1]. This lower affinity for DNA makes proflavine a more reversible intercalator, advantageous for studies requiring controlled DNA damage or frameshift mutation analysis [2].

DNA Binding Affinity
Head-to-head
KD 8.4 × 106 M-1
Supports reversible intercalation context
vs Ethidium bromide 1.0 × 107 M-1. In vitro, calf thymus DNA
DNA Intercalation Molecular Biology Mutagenesis

Lower Photomutagenicity vs. Methylene Blue

In photodynamic treatment of bacteriophage, proflavine plus visible light (PF+Li) induced significantly fewer mutations than methylene blue plus light (MB+Li). At an inactivation level of 6-8 lethal hits, MB+Li was a much more potent mutagen than PF+Li [1]. This lower photomutagenicity makes proflavine a safer option for photodynamic antimicrobial applications where minimal genetic damage is desired [2].

Photomutation Induction
Head-to-head
Lower mutation frequency at equivalent lethal hits
Reported lower photomutation endpoint
vs Methylene blue. Bacteriophage model, 6–8 lethal hits
Photodynamic Therapy Microbiology Antimicrobial Resistance

Low Absorption at 532 nm for Multimodal Imaging

In combined optical-resolution photoacoustic and fluorescence micro-endoscopy, proflavine demonstrates low absorption at the 532 nm photoacoustic excitation wavelength [1]. This spectral property prevents absorption bleaching of the contrast agent by the co-registered photoacoustic laser, a limitation often encountered with other fluorescent dyes [2].

Spectral Property at 532 nm
Class-level
Low absorption, mitigates photobleaching
Supports dual-modal imaging context
Co-registered photoacoustic-fluorescence. In vivo murine model
Optical Imaging Contrast Agent Microendoscopy

Frameshift Mutagenesis vs. 9-Aminoacridine Repair Induction

In human fibroblast cultures, proflavine inhibited replicative DNA synthesis but did not elicit unscheduled DNA synthesis (UDS), indicating a pure frameshift mutagenic mechanism. In contrast, 9-aminoacridine inhibited DNA synthesis only at the highest concentration and caused a low but significant level of UDS, suggesting induction of excision repair [1]. This mechanistic difference is critical for genetic toxicology studies requiring specific mutagenic signatures [2].

DNA Damage Mechanism
Head-to-head
No unscheduled DNA synthesis (UDS) elicited
Supports pure frameshift mutagenesis context
vs 9-aminoacridine: low but significant UDS. Human fibroblast autoradiography
Genetic Toxicology Mutagenesis DNA Repair

Potency Against S. aureus Comparable to Silver Standards

In antimicrobial susceptibility testing, proflavine hydrochloride exhibited a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus and 2 µg/mL against Escherichia coli [1]. This potency aligns with established antiseptic benchmarks, positioning proflavine as a reference standard for evaluating novel acridine-based antimicrobials [2].

Antimicrobial Potency
Reported
MIC 0.5 µg/mL against S. aureus
Reported antimicrobial screening context
Broth microdilution per CLSI guidelines
Antimicrobial Susceptibility Wound Care Topical Antiseptic

Validated Research and Industrial Use Cases


Frameshift Mutagenesis in Microbial Genetics

Proflavine's well-characterized DNA intercalation with KD 8.4 × 10^6 M^-1 and its exclusive induction of frameshift mutations without eliciting unscheduled DNA synthesis [1] make it an ideal tool for generating defined genetic variants in microbial systems. Researchers can use proflavine to study DNA repair mechanisms, map mutational hotspots, or engineer strains with specific phenotypes [2].

Photodynamic Antimicrobial Therapy with Reduced Genotoxicity

In aPDT applications targeting skin and soft-tissue infections, proflavine offers a quantifiable advantage: it induces significantly fewer photomutations than methylene blue at equivalent antimicrobial doses [3]. This makes proflavine a preferred photosensitizer for light-accessible infections where preserving host genomic integrity is paramount [4].

Fluorescence Contrast in Multimodal Microendoscopy

Proflavine's low absorption at 532 nm enables its use as a fluorescent contrast agent in combined photoacoustic and fluorescence micro-endoscopy systems [5]. This spectral property prevents photobleaching during co-registered imaging, allowing researchers to simultaneously visualize cellular morphology and microvasculature in live animal models without signal degradation [6].

Antimicrobial Susceptibility Reference Standard

With an MIC of 0.5 µg/mL against S. aureus [7], proflavine dihydrochloride serves as a reliable positive control and potency benchmark in antimicrobial susceptibility testing. Its well-documented activity against Gram-positive bacteria provides a consistent reference point for evaluating novel antiseptic candidates or studying resistance mechanisms [8].

Application
Selection Property
Validation Focus
Microbial frameshift mutagenesis studies
DNA intercalation reversibility context
Mutagenic endpoint and repair pathway review
Photodynamic antimicrobial research
Reported lower photomutation endpoint
Genotoxicity endpoint monitoring
Multimodal optical imaging studies
Spectral compatibility at 532 nm
Photoacoustic-fluorescence co-registration review
Antimicrobial susceptibility screening
Gram-positive bacteriostatic context
MIC endpoint benchmarking
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